REACTION_SMILES
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[Br:18][c:19]1[cH:20][cH:21][c:22]([CH2:25][Br:26])[cH:23][n:24]1.[C:12](=[O:13])([O-:14])[O-:15].[CH3:27][S:28]([CH3:29])=[O:30].[F:1][C:2]([CH2:3][CH2:4][CH:5]([C:6]#[N:7])[C:8]#[N:9])([F:10])[F:11].[K+:16].[K+:17]>>[F:1][C:2]([CH2:3][CH2:4][C:5]([C:6]#[N:7])([C:8]#[N:9])[CH2:25][c:22]1[cH:21][cH:20][c:19]([Br:18])[n:24][cH:23]1)([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(C#N)CCC(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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N#CC(C#N)(CCC(F)(F)F)Cc1ccc(Br)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |